molecular formula C6H5BrClNO2S B6606244 2-bromo-6-chloro-3-methanesulfonylpyridine CAS No. 2839143-40-5

2-bromo-6-chloro-3-methanesulfonylpyridine

Cat. No.: B6606244
CAS No.: 2839143-40-5
M. Wt: 270.53 g/mol
InChI Key: DHHCSJNDCJTCDR-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methanesulfonylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO2S It is characterized by the presence of bromine, chlorine, and methanesulfonyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-chloro-3-methanesulfonylpyridine typically involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chloro-6-methylpyridine with bromine to form 2-bromo-6-chloro-3-methylpyridine. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methanesulfonylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield 2-amino-6-chloro-3-methanesulfonylpyridine, while a Suzuki-Miyaura coupling reaction can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-6-chloro-3-methanesulfonylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-6-chloro-3-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methanesulfonyl group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-3-methylpyridine
  • 2-Chloro-6-bromopyridine
  • 2-Bromo-6-chlorobenzaldehyde

Uniqueness

2-Bromo-6-chloro-3-methanesulfonylpyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .

Properties

IUPAC Name

2-bromo-6-chloro-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-3-5(8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHCSJNDCJTCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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